Isopilocarpic Acid Sodium Salt
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Overview
Description
Isopilocarpic Acid Sodium Salt is a chemical compound with the molecular formula C₁₁H₁₇N₂O₃Na and a molecular weight of 248.25. It is also known by other names such as [R-(R*,R*)]-α-Ethyl-β-(hydroxymethyl)-1-methyl-1H-imidazole-5-butanoic Acid Monosodium Salt. This compound is a degradation product of Pilocarpine, a well-known alkaloid used in medical applications .
Scientific Research Applications
Isopilocarpic Acid Sodium Salt has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of alkaloid degradation products.
Biology: Investigated for its potential biological activities, including interactions with muscarinic receptors.
Medicine: Studied for its potential therapeutic effects and as a degradation product of Pilocarpine, which is used in the treatment of glaucoma and dry mouth.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .
Safety and Hazards
Mechanism of Action
- Sodium Pilocarpate primarily targets muscarinic acetylcholine receptors (specifically the M3 subtype). These receptors are expressed in various endocrine and exocrine glands, including the gastric and salivary glands, as well as in smooth muscle cells in the pupillary sphincter and ciliary bodies .
- Sodium Pilocarpate directly stimulates cholinergic receptors in the eye, resulting in several effects:
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopilocarpic Acid Sodium Salt typically involves the degradation of Pilocarpine. Pilocarpine undergoes hydrolysis under acidic or basic conditions to yield Isopilocarpic Acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in a solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Isopilocarpic Acid Sodium Salt undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with acids to form the corresponding isopilocarpic acid.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions, although these reactions are less common.
Substitution Reactions: Can undergo substitution reactions, particularly in the imidazole ring
Common Reagents and Conditions
Neutralization: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Major Products Formed
Neutralization: Isopilocarpic acid.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of the compound, often leading to changes in the imidazole ring
Comparison with Similar Compounds
Similar Compounds
Pilocarpine: The parent compound, used in medical applications.
Pilocarpine Hydrochloride: A salt form of Pilocarpine, commonly used in eye drops for glaucoma treatment.
Pilocarpine Nitrate: Another salt form with similar applications
Uniqueness
Isopilocarpic Acid Sodium Salt is unique due to its specific degradation pathway from Pilocarpine. This makes it a valuable reference material for studying the stability and degradation of Pilocarpine and its derivatives. Its interactions with muscarinic receptors also provide insights into the pharmacological effects of Pilocarpine and related compounds .
Properties
IUPAC Name |
sodium;(2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/t8-,10+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXGGGNCVNXKBE-KXNXZCPBSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC1=CN=CN1C)CO)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H](CC1=CN=CN1C)CO)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N2NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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